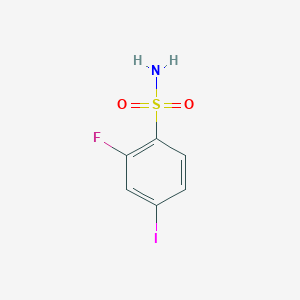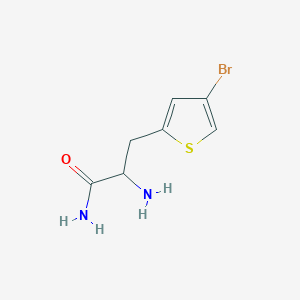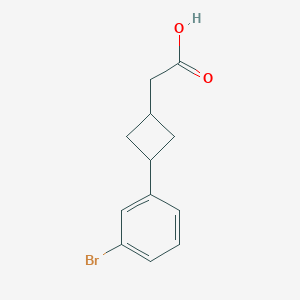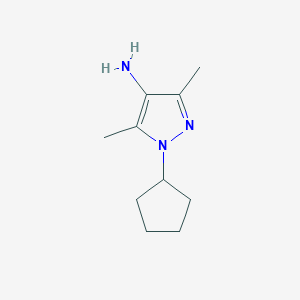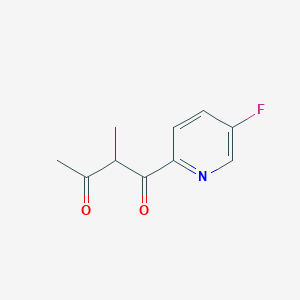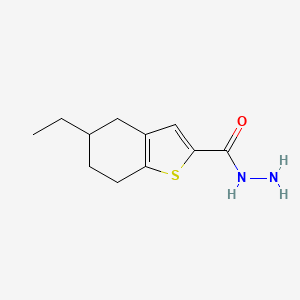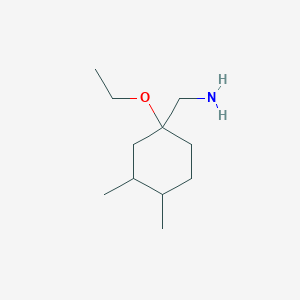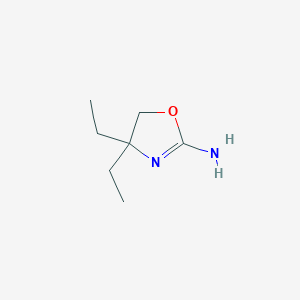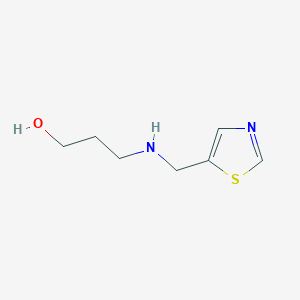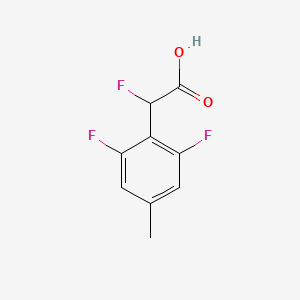
2-Cyclopropanecarbonylcycloheptane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropanecarbonylcycloheptane-1,3-dione is a chemical compound with the molecular formula C11H14O3 It is a derivative of cycloheptane-1,3-dione, featuring a cyclopropane ring attached to the carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction is carried out under controlled conditions to ensure the stereoselective formation of the desired product . The reaction conditions often include the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
2-Cyclopropanecarbonylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
2-Cyclopropanecarbonylcycloheptane-1,3-dione has several scientific research applications, including:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism by which 2-Cyclopropanecarbonylcycloheptane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dione: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Cyclopentane-1,3-dione: Another similar compound with a five-membered ring.
2,5-Diphenyl-1,3-oxazoline: A compound with a different ring structure but similar functional groups.
Uniqueness
2-Cyclopropanecarbonylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of a cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(cyclopropanecarbonyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c12-8-3-1-2-4-9(13)10(8)11(14)7-5-6-7/h7,10H,1-6H2 |
InChI 键 |
LBPSDLMWRXABHG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


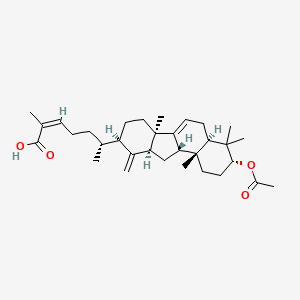
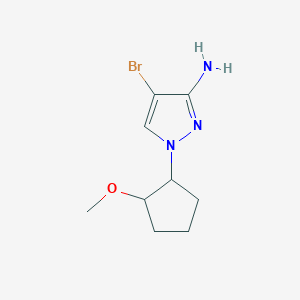
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
